molecular formula C15H18O2 B14015675 2-Benzyl-5,5-dimethylcyclohexane-1,3-dione CAS No. 724-40-3

2-Benzyl-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B14015675
CAS No.: 724-40-3
M. Wt: 230.30 g/mol
InChI Key: FGUGJYYMGVEIJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-5,5-dimethylcyclohexane-1,3-dione is an organic compound belonging to the family of cyclic 1,3-diketones. It is known for its versatile chemical properties and is used as a precursor in the synthesis of various organic compounds. The compound has a molecular formula of C15H16O2 and a molecular weight of 228.29 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Benzyl-5,5-dimethylcyclohexane-1,3-dione can be synthesized through a one-pot multicomponent reaction involving 5,5-dimethylcyclohexane-1,3-dione (dimedone), benzaldehyde, and a suitable catalyst. The reaction typically proceeds via an Aldol-Michael addition mechanism in an aqueous medium, yielding the desired product in high yields .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of recyclable solid acid catalysts such as graphene oxide or sulfated graphene nanosheets. These catalysts not only enhance the reaction efficiency but also offer environmental benefits by reducing the need for toxic solvents .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Benzyl-5,5-dimethylcyclohexane-1,3-dione involves its interaction with various molecular targets and pathways. The compound can undergo C-H activation and intramolecular cyclization, leading to the formation of complex cyclic structures. These reactions are often catalyzed by transition metals such as Rhodium (Rh), which facilitate the formation of carbon-carbon and carbon-heteroatom bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-5,5-dimethylcyclohexane-1,3-dione stands out due to its unique structural features, which allow it to participate in a wide range of chemical reactions. Its ability to form complex cyclic structures through C-H activation and intramolecular cyclization makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

724-40-3

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

2-benzyl-5,5-dimethylcyclohexane-1,3-dione

InChI

InChI=1S/C15H18O2/c1-15(2)9-13(16)12(14(17)10-15)8-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3

InChI Key

FGUGJYYMGVEIJL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)CC2=CC=CC=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.